molecular formula C22H26N2O7 B1512309 Boc-thr(bzl)-onp

Boc-thr(bzl)-onp

Cat. No.: B1512309
M. Wt: 430.5 g/mol
InChI Key: NSZFIOJKHRFXHS-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr(Bzl)-ONp (CAS 56618-45-2) is a protected amino acid derivative essential for peptide synthesis, specifically designed to introduce the Boc (tert-butyloxycarbonyl) protected threonine residue with benzyl (Bzl) side-chain protection and a reactive 4-nitrophenyl (ONp) ester moiety . The compound acts as a key building block for creating specific peptide sequences with desired properties for pharmaceutical research and biochemical studies . Its primary mechanism of action involves the activated 4-nitrophenyl ester group, which facilitates efficient coupling with the amino group of a growing peptide chain, while the Boc group provides temporary N-terminal protection that can be readily removed under mild acidic conditions . In drug discovery and development, this compound serves as a critical component for the creation of novel pharmaceutical compounds targeting specific biological processes . The high purity and consistency of this reagent ensure reliable results and minimize undesired by-products during peptide assembly, making it a preferred choice for researchers conducting complex organic syntheses . Its compatibility with various coupling reagents and solvents enhances its versatility, enabling researchers to explore a wide range of synthetic methodologies . The benzyl protection on the threonine side chain provides stability during synthesis and can be removed using methods such as hydrogenolysis or strong acids like HF or TFMSA during final peptide cleavage . This reagent is particularly valuable in Solid-Phase Peptide Synthesis (SPPS) protocols and contributes significantly to advancements in drug development, biological studies, and medical treatments . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

(4-nitrophenyl) (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate

InChI

InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m1/s1

InChI Key

NSZFIOJKHRFXHS-BEFAXECRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2

Canonical SMILES

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2

sequence

X

Origin of Product

United States

Preparation Methods

Protection of Threonine Hydroxyl and Amino Groups

  • Boc Protection of the Amino Group: The amino group of threonine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.
  • Benzyl Protection of the Hydroxyl Group: The side-chain hydroxyl group of threonine is protected by benzylation, usually via reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., using sodium hydride or potassium carbonate as base).

This dual protection ensures selective reactivity during subsequent coupling steps and prevents side reactions at the hydroxyl group.

Activation of the Carboxyl Group to Para-Nitrophenyl Ester

The carboxyl group of Boc-thr(bzl)-OH is activated by conversion into the para-nitrophenyl ester (ONp) to form Boc-thr(bzl)-onp. This activation is typically achieved by coupling Boc-thr(bzl)-OH with para-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Mixed Anhydride Method: An alternative activation method involves the formation of a mixed anhydride intermediate using reagents like isobutyl chloroformate at low temperatures (-40 to 5 °C) in an inert organic solvent, followed by reaction with para-nitrophenol to yield the ONp ester. This method is noted for minimizing racemization during activation.

  • DCC Coupling Method: The Boc-thr(bzl)-OH is reacted with para-nitrophenol and DCC in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) at low temperature (0 to 4 °C). The reaction proceeds overnight, and the dicyclohexylurea by-product is removed by filtration. The crude product is purified by crystallization or chromatography.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 Threonine + Boc2O, base (e.g., Et3N), solvent Boc-Thr-OH (amino protection)
2 Boc-Thr-OH + benzyl bromide, base (e.g., NaH) Boc-Thr(bzl)-OH (side-chain protection)
3 Boc-Thr(bzl)-OH + para-nitrophenol + DCC, 0-4 °C This compound (activated ester)

Research Findings and Optimization

  • The mixed anhydride method using isobutyl chloroformate is preferred for coupling steps involving Boc-thr(bzl) derivatives due to its high efficiency and low racemization risk.
  • The DCC/N-hydroxybenzotriazole (HOBt) method has been successfully employed for coupling Boc-thr(bzl) derivatives with other protected amino acids, improving yields and purity.
  • Reaction temperatures are critical; low temperatures (0 to 5 °C) help suppress side reactions and racemization.
  • Purification typically involves washing with aqueous sodium carbonate, citric acid, and drying agents to remove impurities, followed by recrystallization or precipitation with petroleum ether to isolate the pure this compound.

Data Table Summarizing Key Preparation Parameters

Parameter Method/Condition Notes
Amino protection Boc2O, base (Et3N), solvent (DMF) Mild conditions, high selectivity
Hydroxyl protection Benzyl bromide, base (NaH, K2CO3) Efficient benzylation of side chain
Carboxyl activation DCC + para-nitrophenol, 0-4 °C Common method, forms ONp ester
Alternative activation Mixed anhydride (isobutyl chloroformate), -40 to 5 °C Minimizes racemization, preferred in peptide synthesis
Purification Washing with Na2CO3, citric acid, drying, recrystallization Ensures high purity
Solvent DMF, CH2Cl2 Aprotic solvents favor coupling
Reaction time Overnight (12-24 h) Ensures complete conversion

Notes on Analytical Characterization

  • The purity and identity of this compound are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The nitrophenyl ester group exhibits characteristic UV absorbance, facilitating monitoring of the reaction progress by UV-Vis spectroscopy.

Q & A

Q. What is the mechanistic role of the Boc and Bzl protective groups in Boc-Thr(Bzl)-Onp during peptide synthesis?

The Boc (tert-butoxycarbonyl) group protects the amino group of threonine, preventing unwanted nucleophilic reactions during coupling. The Bzl (benzyl) group shields the hydroxyl side chain, minimizing side reactions such as esterification or oxidation. The 4-nitrophenyl ester (Onp) activates the carboxylic acid for nucleophilic attack by an amino group, enabling peptide bond formation. Deprotection of Boc occurs under mild acidic conditions (e.g., trifluoroacetic acid), while Bzl requires harsher methods like hydrogenolysis .

Q. How does the activation of this compound enhance its reactivity in peptide synthesis?

The Onp ester converts the carboxylic acid into a highly reactive leaving group, facilitating nucleophilic substitution by free amino groups in solution or solid-phase synthesis. This activation reduces coupling time and improves yield compared to non-activated derivatives. Reaction conditions (e.g., dimethylformamide solvent, 0–5°C) minimize racemization .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) assesses purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of Boc, Bzl, and Onp groups. Mass spectrometry (ESI-MS) verifies molecular weight (C₂₀H₂₃N₂O₇, ~415.4 g/mol). Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reactivity.
  • Catalyst optimization : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
  • Temperature control : Maintain 0–4°C to minimize side reactions.
  • Molar ratio : Use 1.5–2.0 equivalents of this compound relative to the resin-bound amino group. Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for real-time analysis .

Q. How can researchers mitigate racemization when using this compound in peptide synthesis?

Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

  • Low-temperature reactions : Conduct couplings at 0–4°C.
  • Minimal base use : Avoid excess tertiary amines (e.g., DIEA).
  • Additives : Incorporate HOBt or Oxyma to stabilize the active ester intermediate. Post-synthesis, analyze enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the Onp ester.
  • Light sensitivity : Protect from UV exposure to avoid nitro group degradation.
  • Moisture control : Use desiccants to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Q. How should researchers address contradictory data in coupling efficiency studies involving this compound?

  • Systematic replication : Repeat experiments under identical conditions to rule out procedural errors.
  • Variable isolation : Test individual factors (e.g., solvent purity, resin swelling).
  • Advanced analytics : Use MALDI-TOF MS to detect truncated peptides or side products. Apply statistical tools (e.g., ANOVA) to identify significant variables and refine protocols .

Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to design studies on this compound?

  • Population : Amino acid residues in a target peptide sequence.
  • Intervention : Use of this compound for coupling.
  • Comparison : Alternative coupling reagents (e.g., HBTU, HATU).
  • Outcome : Coupling efficiency, racemization rate, and yield. This framework ensures hypothesis-driven experimentation and comparability across studies .

What are the FINER criteria for evaluating research questions on this compound?

  • Feasible : Access to SPPS equipment and analytical tools.
  • Interesting : Novelty in optimizing coupling protocols.
  • Novel : Addressing gaps in racemization control.
  • Ethical : Compliance with chemical safety guidelines.
  • Relevant : Contributions to peptide therapeutic development. These criteria ensure research questions are impactful and actionable .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

  • Detailed synthesis steps : Include molar ratios, reaction times, and purification methods.
  • Instrument parameters : Specify HPLC gradients, NMR frequencies, and MS ionization modes.
  • Raw data archiving : Provide supplementary files with chromatograms, spectra, and statistical analyses.
    Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency .

Q. What statistical methods are appropriate for analyzing coupling efficiency data?

  • Descriptive statistics : Mean ± SD for yield and purity.
  • Inferential tests : Student’s t-test for comparing reagent efficacy.
  • Regression analysis : Correlate temperature or solvent polarity with racemization rates.
    Use software like R or GraphPad Prism for robust analysis .

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